molecular formula C23H25N3O3S B2654285 N'-(2-ethoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 894019-27-3

N'-(2-ethoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2654285
CAS No.: 894019-27-3
M. Wt: 423.53
InChI Key: ALDCEXYXTBDYLP-UHFFFAOYSA-N
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Description

N'-(2-Ethoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a synthetic small molecule characterized by a central 1,3-thiazole core substituted with a 3-methylphenyl group at position 2 and a 4-methyl group at position 2. This compound belongs to a class of thiazole derivatives, which are widely explored for their pharmacological properties, including anticancer and antimicrobial activities .

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-4-29-19-11-6-5-10-18(19)26-22(28)21(27)24-13-12-20-16(3)25-23(30-20)17-9-7-8-15(2)14-17/h5-11,14H,4,12-13H2,1-3H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDCEXYXTBDYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-ethoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Ethanediamide Moiety: The ethanediamide moiety can be synthesized by reacting ethylenediamine with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-ethoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(2-ethoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-ethoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀ or EC₅₀) Reference
Target Compound : N'-(2-Ethoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide 1,3-Thiazole 2-(3-Methylphenyl), 4-methyl, ethanediamide-2-ethoxyphenyl Not reported
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide Thiazolo-triazole 4-Methoxyphenyl, 3-chloro-4-methylphenyl, ethanediamide Not reported
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide Thiazole-hydrazinecarbothioamide 4-Methyl-2-phenylthiazole, phenylhydrazinecarbothioamide HepG-2: IC₅₀ = 1.61 ± 1.92 µg/mL
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 3,5-Dimethylphenyl, 4-methylsulfanyl benzylidene Antifungal, insecticidal
4-{3-[2-(4-Ethoxyphenyl)acetylamino]-1-trityl-1H-indazol-5-ylamino}-3-fluorobenzoic acid Indazole-thiazole hybrid 4-Ethoxyphenylacetyl, trityl-protected indazole, fluorobenzoic acid Antiproliferative (cell line data)

Key Structural Differences :

  • Thiazole vs. Thiadiazole : The target compound’s 1,3-thiazole core contrasts with 1,3,4-thiadiazole derivatives (e.g., ), which exhibit enhanced π-conjugation and altered electronic properties.
  • Substituent Effects : The 2-ethoxyphenyl group in the target compound may improve solubility compared to chlorophenyl or morpholine-carbonyl groups in analogues (e.g., ).
Pharmacological Activity
  • Anticancer Activity :

    • The thiazole-hydrazinecarbothioamide derivative in demonstrated potent activity against HepG-2 cells (IC₅₀ = 1.61 µg/mL), attributed to its electron-withdrawing substituents enhancing DNA intercalation.
    • By contrast, ethanediamide-linked compounds (e.g., ) lack direct cytotoxicity data, suggesting the thioamide moiety in may be critical for efficacy.
  • Antimicrobial Activity :

    • Thiadiazole derivatives (e.g., ) exhibit fungicidal activity due to the methylsulfanyl group, which disrupts microbial membrane integrity. The target compound’s ethoxyphenyl group may offer similar hydrophobic interactions but requires validation.

Critical Analysis of Divergent Data

  • Activity Gaps : While thiazole derivatives in show sub-micromolar IC₅₀ values, the absence of data for the target compound limits direct efficacy comparisons.
  • Synthetic Challenges : The ethanediamide linker in the target compound may reduce yield compared to simpler amide bonds (e.g., ), necessitating optimized coupling conditions.

Biological Activity

N'-(2-ethoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H24N2OSC_{19}H_{24}N_2OS and has a molecular weight of approximately 320.47 g/mol. Its structural components include an ethoxyphenyl group and a thiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC19H24N2OS
Molecular Weight320.47 g/mol
DensityNot specified
Melting PointNot specified
SolubilityNot specified

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The thiazole ring is known to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator of specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.

Therapeutic Applications

Due to its diverse biological activities, this compound has been investigated for potential applications in:

  • Anti-inflammatory Treatments : Studies have shown that compounds with similar structures can reduce inflammation markers in vitro.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

Case Studies

  • Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory cytokines, suggesting potential for treating inflammatory diseases.
  • Anticancer Research : In vitro assays revealed that the compound inhibited the growth of specific cancer cell lines by inducing cell cycle arrest and apoptosis. Further investigation is warranted to explore its efficacy in vivo.

Table 2: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatoryReduction in cytokine levels
AnticancerInhibition of tumor cell proliferation

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